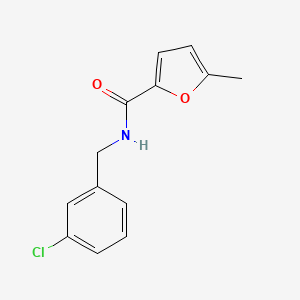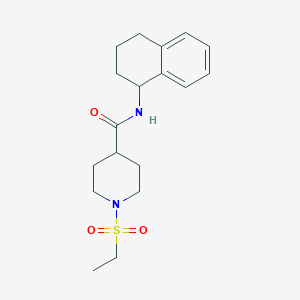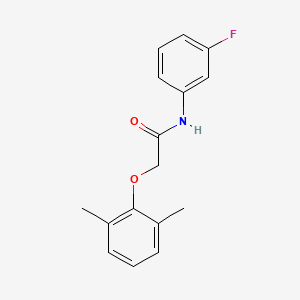![molecular formula C14H13F6NO B4579411 N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4579411.png)
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide involves detailed structure-activity relationship studies aiming at improving potential oral bioavailability. The process includes modifications at different positions of the pyrimidine ring, indicating the importance of the carboxamide group for activity. Fluorine substitution and variations in the trifluoromethyl group have shown to impact the compound's activity significantly, demonstrating the critical nature of the synthesis process in achieving desired outcomes (Palanki et al., 2000).
Molecular Structure Analysis
The compound's molecular structure is crucial for its activity, as shown by the specificity of substitutions on the pyrimidine ring affecting its efficacy. The presence of the carboxamide group at the 5-position is vital for maintaining activity, highlighting the significance of molecular structure in determining the compound's chemical and biological properties.
Chemical Reactions and Properties
The chemical reactions and properties of N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide showcase its reactivity and interactions with other compounds. For example, its synthesis from 3-acetamido-5-nitrobenzoic acid through a multi-step process that includes alkylation exclusively at adenines in DNA's minor groove illustrates its complex chemical behavior (Prakash et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are influenced by the compound's molecular structure. For instance, the synthesis of related compounds has led to materials with varying degrees of solubility and thermal stability, reflecting the impact of molecular modifications on these properties (Ankushrao et al., 2017).
Chemical Properties Analysis
The chemical properties of N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide are characterized by its reactivity and interaction with other chemical entities. The compound's ability to undergo specific reactions, such as the formation of N-acylnitrenium ions leading to the synthesis of indoline derivatives, underscores its chemical versatility and potential for diverse applications (Correa et al., 2006).
Applications De Recherche Scientifique
Inhibition of Transcription Factors
A study conducted by Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, highlighting its inhibition of NF-kappaB and AP-1 transcription factors. The research aimed at improving its potential oral bioavailability, with findings suggesting that certain structural modifications could enhance its cell-based activity and gastrointestinal permeability (Palanki et al., 2000).
Antimicrobial Activity
Bąk et al. (2020) synthesized a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, including N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide, to explore their antimicrobial properties. These compounds showed submicromolar activity against methicillin-resistant Staphylococcus aureus and activity against M. tuberculosis comparable to that of rifampicin. The study emphasizes the potential of these compounds as antimicrobial agents (Bąk et al., 2020).
Material Science Applications
Research by Bera et al. (2012) into organo-soluble polyamides synthesized from semifluorinated aromatic diamines and dicarboxylic acids, including compounds related to N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide, showcased the synthesis of new polymers with excellent solubility and thermal stability. These polymers, characterized by high molecular weights and amorphous nature, offer potential applications in advanced technologies due to their clear and flexible films with significant tensile strengths (Bera et al., 2012).
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO/c15-13(16,17)9-5-10(14(18,19)20)7-11(6-9)21-12(22)8-3-1-2-4-8/h5-8H,1-4H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZXKGNQQHNVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4579343.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)
![3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4579353.png)

![5-{5-chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579368.png)

![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4579393.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)

![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)
![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)